3-Fluoro-9H-carbazole
Overview
Description
3-Fluoro-9H-carbazole: is an aromatic heterocyclic compound with the molecular formula C12H8FN . It is a derivative of carbazole, where a fluorine atom is substituted at the third position of the carbazole ring. This compound is known for its unique electronic properties and has been studied for various applications in materials science, particularly in the field of optoelectronics.
Mechanism of Action
Target of Action
Carbazole derivatives are known to interact with various biological targets, influencing a wide range of biological and pharmacological properties .
Mode of Action
Carbazole derivatives are known to interact with their targets, causing changes at the molecular level
Biochemical Pathways
Carbazole derivatives are known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Carbazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities .
Action Environment
It is known that the electronic environment of the donor moiety in carbazole derivatives can influence their photophysical properties .
Biochemical Analysis
Biochemical Properties
3-Fluoro-9H-carbazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, carbazole derivatives, including this compound, have been shown to inhibit the enzyme α-glucosidase, which is involved in carbohydrate metabolism . This inhibition can help reduce postprandial blood glucose levels, making it a potential therapeutic agent for diabetes management. Additionally, this compound may interact with other enzymes and proteins involved in oxidative stress and inflammation pathways, contributing to its antioxidant and anti-inflammatory effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, carbazole derivatives have been shown to reduce oxidative stress and prevent damage to pancreatic cells, which is crucial for maintaining normal insulin secretion and glucose homeostasis . Furthermore, this compound may affect cell signaling pathways involved in inflammation and apoptosis, thereby exerting protective effects on cells under stress conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, the inhibition of α-glucosidase by this compound occurs through binding to the enzyme’s active site, preventing the breakdown of carbohydrates into monosaccharides . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress, inflammation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that carbazole derivatives, including this compound, can maintain their stability under various conditions, ensuring consistent biological activity . Prolonged exposure to this compound may lead to its gradual degradation, resulting in reduced efficacy and potential changes in cellular responses . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert beneficial effects, such as reducing oxidative stress and inflammation . High doses of the compound may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, carbazole derivatives can undergo hydroxylation and other oxidative reactions mediated by cytochrome P450 enzymes . These metabolic transformations can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, carbazole derivatives have been shown to bind to serum albumin, which can influence their distribution and availability in the bloodstream . Additionally, this compound may accumulate in specific tissues or cellular compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, carbazole derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-9H-carbazole typically involves the fluorination of carbazole. One common method is the direct fluorination of carbazole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of the fluorinating agent, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: 3-Fluoro-9H-carbazole can undergo electrophilic substitution reactions, where the fluorine atom can be replaced by other electrophiles.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Electrophilic Substitution: Products depend on the electrophile used, such as halogenated, nitrated, or sulfonated derivatives.
Oxidation: Various oxidized forms of this compound.
Reduction: Reduced forms of this compound.
Scientific Research Applications
Chemistry:
3-Fluoro-9H-carbazole is used as a building block in the synthesis of various organic compounds, particularly in the development of novel materials with unique electronic properties.
Biology and Medicine:
Research has explored the potential of this compound derivatives in medicinal chemistry, particularly as potential therapeutic agents due to their biological activity.
Industry:
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices due to its excellent charge transport properties.
Comparison with Similar Compounds
9H-Carbazole: The parent compound without the fluorine substitution.
3-Chloro-9H-carbazole: A similar compound with a chlorine atom instead of fluorine.
3-Bromo-9H-carbazole: A similar compound with a bromine atom instead of fluorine.
Comparison:
3-Fluoro-9H-carbazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly valuable in optoelectronic applications.
Properties
IUPAC Name |
3-fluoro-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUMYICVZHBVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579134 | |
Record name | 3-Fluoro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391-45-7 | |
Record name | 3-Fluoro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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